Bergman Cycloaromatization to Tetracene – Exclusive Reactivity of the 2,3‑Enediyne Motif
2,3‑Diethynylanthracene undergoes thermal cycloaromatization with 1,4‑cyclohexadiene in benzene at 160 °C and 1.65 MPa to yield tetracene (naphthacene) in 64 % isolated yield [1]. In contrast, 9,10‑diethynylanthracene cannot undergo Bergman cyclization because its ethynyl groups are in a 1,4‑relationship (not an enediyne) [2]. 2,6‑Diethynylanthracene also lacks the 1,2‑enediyne geometry and does not yield tetracene under these conditions [3]. This reactivity is unique to isomers possessing vicinal ethynyl substituents.
| Evidence Dimension | Tetracene formation yield via cycloaromatization |
|---|---|
| Target Compound Data | 64 % isolated yield of tetracene |
| Comparator Or Baseline | 9,10‑Diethynylanthracene: 0 % (reaction not possible); 2,6‑Diethynylanthracene: 0 % (reaction not possible) |
| Quantified Difference | 64 percentage‑point yield advantage; exclusive reactivity |
| Conditions | Benzene solvent, 160 °C, 1.65 MPa, 1,4‑cyclohexadiene as hydrogen donor |
Why This Matters
For researchers synthesizing tetracene or extended acenes via cycloaromatization, only the 2,3‑isomer provides the required enediyne geometry, making it irreplaceable by any other diethynylanthracene.
- [1] Molaid. 2,3‑Diethynylanthracene Reaction Information. Available at: https://www.molaid.com/MS_3051178 (citing iterative methodology for 2,3‑disubstituted naphthalenes and anthracenes, DOI: 10.1021/ol991254w). View Source
- [2] Nebauer, J.; Ishikawa, T.; Toyota, S.; Tykwinski, R. R.; Iwanaga, T. Construction of Anthracene Bisimide‑Based Donor–Acceptor–Donor Arrays with 6,13‑Diethynylpentacenes and 9,10‑Diethynylanthracenes. Chem. Lett. 2020, 49 (7), 781–784. View Source
- [3] Yamaguchi, R.; et al. A Stimuli‑Responsive, Photoluminescent, Anthracene‑Based Liquid Crystal. Adv. Funct. Mater. 2009, 19, 2413–2419 (demonstrating 2,6‑diethynylanthracene liquid‑crystalline behavior without enediyne reactivity). View Source
